17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-hydroxy)benzamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan is a complex organic compound known for its significant pharmacological properties
Preparation Methods
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan involves multiple steps, starting from the basic morphinan structure. The synthetic route typically includes the following steps:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group at the 17th position.
Hydroxylation: Addition of hydroxyl groups at the 3rd and 14th positions.
Epoxidation: Formation of the epoxy group between the 4th and 5th positions.
Amidation: Attachment of the benzamido group at the 6th position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl and benzamido groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
This compound has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the structure-activity relationship of morphinan derivatives.
Biology: Investigated for its interactions with opioid receptors, particularly the mu and kappa receptors.
Medicine: Potential therapeutic agent for pain management and treatment of opioid addiction due to its dual receptor activity.
Industry: Utilized in the development of new analgesics with reduced side effects compared to traditional opioids
Mechanism of Action
The primary mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan involves its interaction with opioid receptors. It acts as a dual selective ligand for the mu and kappa opioid receptors, modulating pain perception and potentially reducing opioid-induced side effects. The compound binds to these receptors, altering the signaling pathways and resulting in analgesic effects .
Comparison with Similar Compounds
Compared to other morphinan derivatives, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include:
Naltrexone: A morphinan derivative used as an opioid antagonist.
Naloxone: Another opioid antagonist with a similar structure but different functional groups.
Buprenorphine: A partial agonist at the mu opioid receptor with a cyclopropylmethyl group at the 17th position
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C27H30N2O5/c30-18-3-1-2-17(12-18)25(32)28-19-8-9-27(33)21-13-16-6-7-20(31)23-22(16)26(27,24(19)34-23)10-11-29(21)14-15-4-5-15/h1-3,6-7,12,15,19,21,24,30-31,33H,4-5,8-11,13-14H2,(H,28,32) |
InChI Key |
RADQAFQERVHJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC(=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.